molecular formula C14H23NO3 B8500054 tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate

tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate

Cat. No.: B8500054
M. Wt: 253.34 g/mol
InChI Key: ZFODQXHVYQGTRP-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its structural complexity, which includes a tert-butyl group, a cyclopropane ring, and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropanecarbonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its stability and ease of removal make it suitable for protecting amine groups in drug synthesis .

Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. Its application in the synthesis of complex molecules makes it valuable in the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process involves the formation of a tert-butyl cation, which is stabilized by the surrounding molecular structure .

Comparison with Similar Compounds

Comparison:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the development of complex molecules and materials.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(8-4-5-9-14)11(16)10-6-7-10/h10H,4-9H2,1-3H3,(H,15,17)

InChI Key

ZFODQXHVYQGTRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopropanecarbonyl-cyclopentane carboxylic acid (0.36 g, 2.0 mmol) in t-BuOH (10 mL) was added triethylamine (0.33 mL, 2.4 mmol) followed by diphenylphosphoryl azide (0.47 mL, 2.2 mmol). The reaction mixture was stirred at reflux for 6 h then cooled to room temperature and poured into saturated aqueous NaHCO3. The aqueous layer was extracted with EtOAc (3×). The combined organics were dried over Na2SO4 and concentrated. The residue was purified by chromatography on 24 g SiO2 (0% to 30% EtOAc/hexanes) to afford 63 mg (13%) of (1-cyclopropanecarbonyl-cyclopentyl)-carbamic acid tert-butyl ester as a white solid.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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